2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide
Description
The compound 2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide features a thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7 and an oxo group at position 5. This heterocyclic system is linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide moiety.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-6-14(20)19-12(8-23-16(19)18-9)4-5-17-15(21)13-7-10(2)22-11(13)3/h6-8H,4-5H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGHPZJXPRZWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide is a novel synthetic derivative with potential biological activity. Research into its pharmacological properties has indicated a range of effects, particularly in antimicrobial and anticancer activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thiazolo-pyrimidine core followed by functionalization to introduce the furan and carboxamide groups. The synthetic pathway often employs various reagents and conditions to achieve high yields and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, compound 7b , a related derivative, showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity. Moreover, these derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (μg/mL) | MBC (μg/mL) | Synergistic Effect |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Yes |
| Ciprofloxacin | - | - | - |
| Ketoconazole | - | - | - |
Anticancer Activity
The anticancer potential of the compound has also been explored. In vitro studies have shown that compounds containing the thiazole moiety can induce cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin in assays against colon carcinoma cell lines .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |
|---|---|---|---|
| 13 | HCT-15 | <1.61 | Doxorubicin: ~1.98 |
| 14 | A-431 | <1.98 | Doxorubicin: ~1.98 |
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Inhibition of DNA Gyrase and DHFR : The compound has been identified as an effective inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism, respectively .
- IC50 for DNA Gyrase : Ranges between 12.27–31.64 μM .
- IC50 for DHFR : Ranges between 0.52–2.67 μM .
- Antibiofilm Formation : The compound exhibits significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting a potential role in preventing chronic infections associated with biofilm formation .
- Non-Toxicity Profile : Hemolytic assays indicate low toxicity levels, with hemolytic activity ranging from 3.23% to 15.22% , making it a promising candidate for further development .
Case Studies
A case study involving the evaluation of this compound's efficacy against multidrug-resistant bacterial strains highlighted its potential as a therapeutic agent in treating infections that are notoriously difficult to manage due to resistance .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have demonstrated that thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) . The presence of the thiazole ring is crucial for enhancing cytotoxicity against these cancer types.
- Antimicrobial Properties
- Anti-inflammatory Effects
Agricultural Applications
- Pesticidal Activity
- Plant Growth Regulators
Material Science Applications
- Polymeric Materials
- Nanotechnology
Case Studies
- Anticancer Research
- Agricultural Trials
Comparison with Similar Compounds
Structural Features
The compound Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter Compound A ) shares the thiazolo[3,2-a]pyrimidine scaffold but differs in substituents (Table 1) :
| Feature | Target Compound | Compound A |
|---|---|---|
| Position 2 Substituent | Ethyl-linked furan-3-carboxamide | 2,4,6-Trimethoxybenzylidene group |
| Position 5 Substituent | None (hydrogen atom) | Phenyl group |
| Position 6 Substituent | None (hydrogen atom) | Ethyl carboxylate |
| Functional Groups | Amide (N–H, C=O), oxo (C=O), methyl (CH₃) | Ester (C=O, O–C), methoxy (OCH₃), benzylidene (C=C–Ar) |
| Molecular Weight | ~403.4 g/mol (estimated) | ~566.6 g/mol (calculated) |
Key Differences :
Physicochemical Properties
- Hydrogen Bonding: The target compound’s amide can act as both donor (N–H) and acceptor (C=O), enabling stronger intermolecular interactions than Compound A’s ester (acceptor only). This may lead to distinct crystal packing, as seen in Compound A’s C–H···O hydrogen-bonded chains .
- Solubility : The amide group in the target compound likely improves water solubility compared to Compound A ’s lipophilic trimethoxy and benzylidene substituents.
- Melting Point : Compound A melts at 427–428 K, influenced by its rigid benzylidene group and crystal packing. The target compound’s melting point is unconfirmed but may be lower due to reduced aromaticity .
Pharmacological Potential
Pyrimidine derivatives are known for diverse bioactivities, including antimicrobial and anticancer effects .
- Target Compound : The amide group may enhance binding to biological targets (e.g., enzymes) via hydrogen bonds. The furan’s electron-rich nature could facilitate π-π stacking with aromatic residues in proteins.
- Compound A : The phenyl and trimethoxy groups may promote hydrophobic interactions with targets, while the ester could be metabolically labile compared to the amide.
Crystallographic Insights
- Compound A ’s thiazolopyrimidine ring adopts a flattened boat conformation with a puckered pyrimidine ring (C5 deviation: 0.224 Å). The dihedral angle between the thiazolopyrimidine and benzene rings is 80.94°, influencing crystal packing .
Q & A
Q. Critical Parameters :
Advanced: How can discrepancies between NMR and X-ray crystallography data be resolved when analyzing the thiazolo[3,2-a]pyrimidine core?
Answer:
Conflicts often arise due to dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). Methodological approaches include:
- Variable-Temperature NMR : Detect fluxional behavior (e.g., ring puckering) by observing signal coalescence at elevated temperatures .
- Hydrogen Bonding Analysis : Solid-state intramolecular H-bonds (observed in X-ray) may not persist in solution, altering NMR chemical shifts .
- DFT Calculations : Compare computed NMR chemical shifts (gas phase vs. solvent models) with experimental data to validate stereoelectronic effects .
Example : In ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine derivatives, X-ray data showed planar conformations, while NMR indicated dynamic puckering due to solvent interactions .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Answer:
A multi-technique approach is essential:
¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.5 ppm for furan-CH₃; δ 2.8–3.1 ppm for thiazolo-CH₃) and confirm amide coupling (δ 8.3–8.7 ppm for CONH) .
IR Spectroscopy : Validate carbonyl stretches (ν ~1700 cm⁻¹ for 5-oxo; ν ~1650 cm⁻¹ for amide C=O) .
X-ray Crystallography : Resolve bond angles (e.g., C6–C7–N1 = 122.9° in thiazolo-pyrimidine cores) and confirm regiochemistry .
HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.1420 for C₁₈H₂₁N₃O₃S).
Advanced: What strategies minimize by-products during furan-3-carboxamide coupling?
Answer:
By-product formation (e.g., ester hydrolysis, dimerization) can be mitigated via:
- Protecting Groups : Temporarily protect the 5-oxo group with tert-butyldimethylsilyl (TBS) to prevent nucleophilic attack .
- Low-Temperature Coupling : Perform reactions at 0°C to suppress side reactions .
- Catalyst Screening : Use HOAt instead of HOBt for improved amide bond formation efficiency .
Case Study : Ethyl 2-(2-acetoxybenzylidene)-thiazolo[3,2-a]pyrimidine derivatives achieved >85% yield using HOAt/EDC in DCM at 0°C .
Basic: What safety protocols are recommended given its reactive heterocyclic structure?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles to avoid dermal contact (teratogenicity risks in similar compounds) .
- Ventilation : Use fume hoods during synthesis; the 5-oxo group may release volatile aldehydes under heat .
- Storage : Argon-sealed vials at –20°C to prevent hydrolysis of the amide bond .
Advanced: How can computational modeling aid in predicting biological activity?
Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases) using the thiazolo-pyrimidine core as a hinge-binding motif.
- QSAR Studies : Correlate substituent effects (e.g., methyl groups on furan) with logP and IC₅₀ values .
- ADMET Prediction : Assess bioavailability risks (e.g., high logP >3 may limit solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
